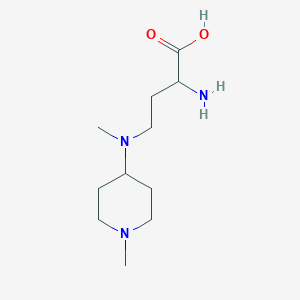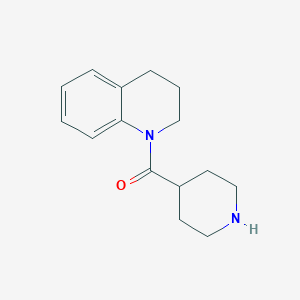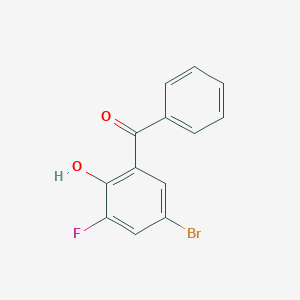
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is an aromatic ketone with the molecular formula C13H8BrFO2. This compound is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone typically begins with commercially available starting materials such as 5-bromo-2-hydroxybenzaldehyde and fluorobenzene.
Reaction Conditions: The reaction involves the use of a Friedel-Crafts acylation process, where the benzaldehyde derivative reacts with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields.
化学反応の分析
Types of Reactions
Oxidation: (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Industry
The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
類似化合物との比較
Similar Compounds
(5-Bromo-2-hydroxyphenyl)(phenyl)methanone: Similar structure but lacks the fluorine atom.
(3-Bromo-5-chloro-2-hydroxyphenyl)(phenyl)methanone: Contains a chlorine atom instead of fluorine.
(5-Bromo-3-fluoro-2-hydroxyphenyl)(4-methylphenyl)methanone: Contains a methyl group on the phenyl ring.
Uniqueness
The presence of both bromine and fluorine atoms in (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone makes it unique compared to its analogs. These halogen atoms contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C13H8BrFO2 |
|---|---|
分子量 |
295.10 g/mol |
IUPAC名 |
(5-bromo-3-fluoro-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrFO2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H |
InChIキー |
HZFXSQUUSKSFSF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



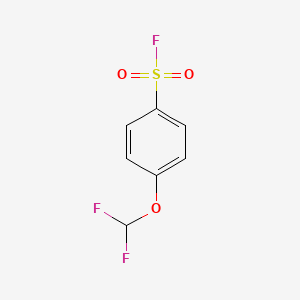
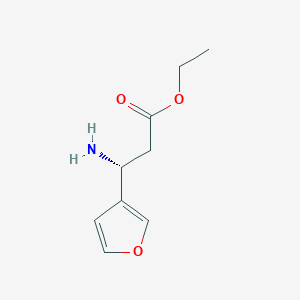
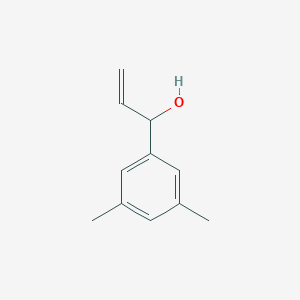
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-4-methylbenzoicacid](/img/structure/B15325605.png)
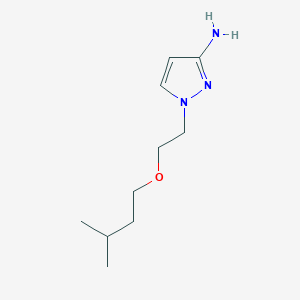
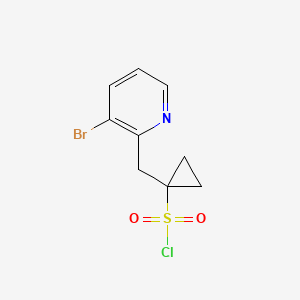
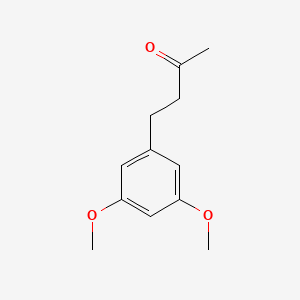
![3-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-methyl-2-(methylamino)propanoic acid](/img/structure/B15325620.png)
![2-[5-Chloro-2-(trifluoromethyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B15325622.png)
![3-[4-(Difluoromethoxy)phenyl]-2-hydroxypropanoic acid](/img/structure/B15325629.png)
